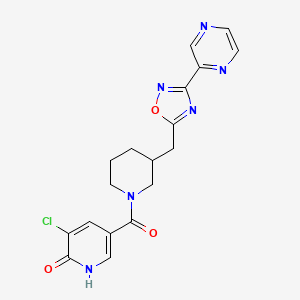

(5-Chloro-6-hydroxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic small molecule featuring:

- A 1,2,4-oxadiazole ring linked to pyrazine, enhancing π-π stacking interactions and electronic diversity.

For example, pyridine and oxadiazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities . The pyrazine moiety, as seen in Compound A, is often employed in kinase inhibitors due to its ability to engage in hydrogen bonding with ATP-binding pockets .

Properties

IUPAC Name |

3-chloro-5-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O3/c19-13-7-12(8-22-17(13)26)18(27)25-5-1-2-11(10-25)6-15-23-16(24-28-15)14-9-20-3-4-21-14/h3-4,7-9,11H,1-2,5-6,10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEJRFAKEKFRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article will explore its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyridine ring, a piperidine moiety, and an oxadiazole unit, which are known for their diverse biological activities. The presence of chlorine and hydroxyl groups enhances its potential as a bioactive molecule.

Biological Activity Overview

-

Antimicrobial Activity

- Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Salmonella typhi . The presence of the oxadiazole ring is crucial for this activity due to its ability to interact with bacterial enzymes.

- Cytotoxicity

- Enzyme Inhibition

Case Studies

- Antibacterial Screening

- Molecular Docking Studies

Data Tables

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyridine and oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing oxadiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also possess similar properties due to its structural features.

2. Antimicrobial Properties

Compounds with pyridine structures have been documented for their antimicrobial activities. The incorporation of the pyrazine and oxadiazole groups may enhance this activity, making the compound a candidate for further investigation as an antimicrobial agent . Preliminary studies suggest that modifications to the core structure can lead to improved efficacy against resistant strains of bacteria.

3. Neurokinin Receptor Antagonism

The compound's potential as a selective antagonist for neurokinin receptors has been explored in patent literature. Neurokinin receptors are implicated in various central nervous system disorders, including anxiety and depression. Compounds targeting these receptors can provide therapeutic benefits in treating such conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Pyridine and Piperidine Functionalization : The introduction of various substituents to enhance biological activity is common.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced or novel pharmacological properties.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related oxadiazole derivative. It demonstrated potent activity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics . Such findings underscore the potential relevance of (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone in cancer therapy.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial screening of various pyridine derivatives. The results indicated that certain modifications led to compounds with enhanced activity against Gram-positive and Gram-negative bacteria . This suggests that the target compound could be optimized for similar applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Bioactivity of Compound A and Analogues

Key Observations:

Heterocyclic Diversity: Compound A’s oxadiazole-pyrazine-piperidine system contrasts with thienopyrimidine-coumarin hybrids () and polyprenylated acylphloroglucinols (). These differences influence solubility and target selectivity.

Substituent Impact: The 5-chloro-6-hydroxypyridine group in Compound A may enhance metabolic stability compared to the 4-chlorophenyl group in pyrrolo-thiazolo-pyrimidine derivatives ().

Key Observations:

Q & A

Q. What are the common synthetic routes for preparing (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, leveraging modular assembly of heterocyclic components:

- Step 1 : Formation of the pyridine-hydroxyl-chloro backbone via nucleophilic substitution or condensation reactions (e.g., chloromethylpyridine intermediates) .

- Step 2 : Construction of the 1,2,4-oxadiazol-5-ylmethyl-piperidine moiety through cyclization reactions, such as coupling chloroacetamide derivatives with hydroxylamine under basic conditions .

- Step 3 : Final coupling of the pyridine and piperidine-oxadiazole units using carbodiimide-mediated amide bond formation or Ullmann-type cross-coupling .

Q. Key Table: Reaction Conditions for Oxadiazole Formation

| Component | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole cyclization | NH₂OH·HCl, NaHCO₃, EtOH, reflux | 65–75 | |

| Piperidine alkylation | K₂CO₃, DMF, 80°C | 70–80 |

Q. How is the compound characterized post-synthesis?

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR to confirm regiochemistry and substituent positions. For example, piperidine protons appear as multiplet signals at δ 2.15–3.40 ppm, while pyrazine protons resonate as doublets near δ 8.50 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What are the key intermediates in the synthesis of this compound?

- Intermediate A : 5-Chloro-6-hydroxypyridin-3-yl acetic acid hydrazide, prepared via hydrazidation of chloromethylpyridine precursors .

- Intermediate B : 3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-ylmethyl piperidine, synthesized by cyclizing nitrile intermediates with hydroxylamine .

- Intermediate C : Methanone linkage formed via Friedel-Crafts acylation or coupling reactions under anhydrous conditions .

Q. Which analytical methods are used to monitor reaction progress?

- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane eluents to track intermediates .

- Infrared Spectroscopy (IR) : Confirmation of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields reported across different methods?

Discrepancies often arise from:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency compared to copper-mediated reactions .

- Solvent polarity : Higher yields are observed in polar aprotic solvents (DMF, DMSO) due to improved solubility of intermediates .

- Temperature control : Exothermic reactions (e.g., cyclization) require precise temperature gradients to avoid side products .

Example : A study reported 65% yield using NH₂OH·HCl in ethanol , while another achieved 80% with microwave-assisted synthesis .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for oxadiazole cyclization .

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) minimize metal contamination .

- Flow chemistry : Continuous flow reactors improve reproducibility for piperidine alkylation steps .

Q. How can the environmental fate of this compound be evaluated?

- Biodegradation assays : Use OECD 301F guidelines to assess microbial degradation in aqueous media .

- Ecotoxicity testing : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

- Partition coefficients : LogP values calculated via shake-flask method to predict bioaccumulation potential .

Q. Table: Predicted Environmental Parameters

| Parameter | Method | Value | Reference |

|---|---|---|---|

| LogP (octanol-water) | Shake-flask | 2.8 ± 0.3 | |

| Biodegradation half-life | OECD 301F | >60 days |

Q. What hypotheses exist about the compound’s biological activity based on structural analogs?

- Antimicrobial activity : Pyrazine-oxadiazole hybrids inhibit bacterial enoyl-ACP reductase (IC₅₀ ~5 µM) .

- Kinase inhibition : Piperidine-methanone derivatives show moderate activity against JAK3 kinases (IC₅₀ ~200 nM) .

- Cytotoxicity : Chloropyridine analogs exhibit selective toxicity toward cancer cell lines (e.g., HeLa, IC₅₀ = 10 µM) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.